Direct Head-to-Head Comparison: JTE-607 versus Dexamethasone in LPS-Induced Acute Lung Injury
In a direct comparator study, JTE-607 and dexamethasone were evaluated in parallel using a rat model of LPS-induced acute lung injury. Both compounds significantly reduced CINC-1 levels and MPO activity in lung tissue and inhibited peribronchial neutrophil accumulation and perivascular edema in vivo [1]. In vitro, JTE-607 suppressed CINC-1 synthesis by rat alveolar macrophages with an IC50 of 12.4 μM, whereas dexamethasone exhibited an IC50 of 2.3 nM in the same assay [1].
| Evidence Dimension | In vitro CINC-1 inhibition in rat alveolar macrophages (IC50) |
|---|---|
| Target Compound Data | 12.4 μM (12,400 nM) |
| Comparator Or Baseline | Dexamethasone: 2.3 nM |
| Quantified Difference | Dexamethasone is approximately 5,400-fold more potent than JTE-607 in this rat cell-based assay |
| Conditions | LPS-stimulated rat alveolar macrophages; CINC-1 measured in vitro |
Why This Matters
This comparison establishes that JTE-607 achieves in vivo efficacy in acute lung injury models at doses (3–30 mg/kg, i.v.) that are disproportionately high relative to its rodent in vitro potency, indicating that the compound's human-specific activity profile is not extrapolatable from rodent potency data alone and that procurement of authentic JTE-607 with verified human PBMC activity is essential for translational relevance.
- [1] Takeuchi K, Iwamura H, et al. Prophylactic effect of JTE-607 on LPS-induced acute lung injury in rats with CINC-1 inhibition. Inflamm Res. 2002;51(3):147-152. View Source
